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Compound of Interest

Compound Name: (-)-Isopinocampheol

Cat. No.: B1672273 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and

decomposition of (-)-isopinocampheol. Due to the limited availability of direct experimental

data for (-)-isopinocampheol, this guide leverages data from its close structural analog, pinan-

2-ol, to predict its thermal behavior. This information is crucial for applications in organic

synthesis, pharmaceutical development, and quality control where (-)-isopinocampheol may

be subjected to elevated temperatures.

Physicochemical Properties of (-)-Isopinocampheol
A summary of the key physicochemical properties of (-)-isopinocampheol is presented in

Table 1.
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Property Value Reference(s)

Molecular Formula C₁₀H₁₈O [1][2]

Molecular Weight 154.25 g/mol [1][2]

Appearance
White to off-white crystalline

solid

Melting Point 51-53 °C

Boiling Point 217-219 °C [1]

Flash Point 84.4 - 93.4 °C [3][4]

Solubility

Slightly soluble in water.

Soluble in benzene,

chloroform, DMSO, methanol.

[1]

Specific Rotation [α] -34° (c=20, EtOH)

Predicted Thermal Stability and Decomposition
Direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for

(-)-isopinocampheol are not readily available in the published literature. However, studies on

the structurally similar monoterpenoid alcohol, pinan-2-ol, provide valuable insights into its

expected thermal behavior. The thermal degradation of pinan-2-ol has been investigated in the

temperature range of 350–600 °C, revealing that isomerization is the primary decomposition

pathway.[5]

It is anticipated that (-)-isopinocampheol will exhibit similar thermal stability, with

decomposition commencing at elevated temperatures, likely above its boiling point. The

decomposition is expected to be an endothermic process, initiated by the cleavage of the

strained cyclobutane ring of the pinane skeleton.

Table 2: Predicted Thermal Decomposition Data for (-)-Isopinocampheol (Based on data for

pinan-2-ol)
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Parameter Predicted Value/Range Notes

Onset of Decomposition (TGA) 350 - 400 °C

The initial weight loss is

expected to be due to

isomerization and subsequent

fragmentation. The exact onset

will depend on the heating rate

and atmosphere.[5]

Main Decomposition Step

(TGA)
400 - 600 °C

Significant mass loss is

anticipated in this range,

corresponding to the formation

of various volatile

decomposition products.[5]

Endothermic Events (DSC) ~51-53 °C (Melting)

A sharp endotherm

corresponding to the melting

point of the solid.

> 219 °C (Boiling)

A broad endotherm associated

with the boiling and

volatilization of the compound.

> 350 °C

Endothermic peaks associated

with the energy required for

bond cleavage during

decomposition.

Predicted Decomposition Products
The thermal decomposition of (-)-isopinocampheol is predicted to yield a mixture of acyclic

and monocyclic monoterpenoids through a series of rearrangement and fragmentation

reactions. The primary decomposition pathway is likely a retro-ene reaction, leading to the

opening of the bicyclo[3.1.1]heptane ring system. Based on the pyrolysis of pinan-2-ol, the

major predicted decomposition products are listed in Table 3.[5]

Table 3: Predicted Major Thermal Decomposition Products of (-)-Isopinocampheol
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Product Name
Chemical Structure
(Isomeric form may vary)

Predicted Formation
Pathway

Linalool Acyclic monoterpenoid alcohol

Formed via the primary

thermal isomerization of the

pinane ring system.[5]

Plinols Cyclopentanoid monoterpenols

Result from the consecutive

cyclization reactions of linalool

at high temperatures.[5]

β-Terpineol
Monocyclic monoterpenoid

alcohol

A potential side product formed

through an alternative

isomerization pathway.[5]

Myrcene Acyclic monoterpene

A dehydration product that

may form from linalool or

directly from isopinocampheol

at higher temperatures.[5]

Limonene Monocyclic monoterpene
Another potential dehydration

product.[5]

Predicted Decomposition Pathway of (-)-
Isopinocampheol
The following diagram illustrates the predicted thermal decomposition pathway of (-)-
isopinocampheol, based on the known thermal rearrangement of pinan-2-ol. The initial step is

a retro-ene reaction leading to the formation of an acyclic intermediate, which then undergoes

further reactions to yield the final products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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